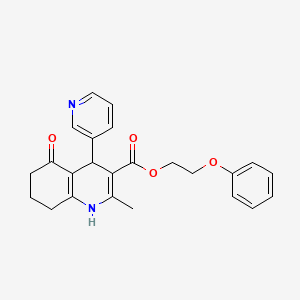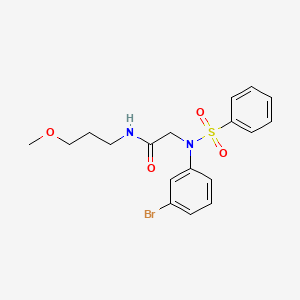![molecular formula C30H22N2O2S B5001619 (E)-N-[5,5-dioxo-7-[[(E)-3-phenylprop-2-enylidene]amino]dibenzothiophen-3-yl]-3-phenylprop-2-en-1-imine](/img/structure/B5001619.png)
(E)-N-[5,5-dioxo-7-[[(E)-3-phenylprop-2-enylidene]amino]dibenzothiophen-3-yl]-3-phenylprop-2-en-1-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-[5,5-dioxo-7-[[(E)-3-phenylprop-2-enylidene]amino]dibenzothiophen-3-yl]-3-phenylprop-2-en-1-imine is a synthetic organic compound that belongs to the class of imines This compound is characterized by its complex structure, which includes a dibenzothiophene core and phenylprop-2-enylidene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[5,5-dioxo-7-[[(E)-3-phenylprop-2-enylidene]amino]dibenzothiophen-3-yl]-3-phenylprop-2-en-1-imine typically involves multi-step organic reactions. The key steps may include:
Formation of the Dibenzothiophene Core: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the Phenylprop-2-enylidene Groups: This step may involve aldol condensation reactions between benzaldehyde derivatives and acetophenone derivatives.
Formation of the Imines: The final step involves the reaction of the intermediate compounds with amines under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the reaction conditions to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate the reactions.
Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[5,5-dioxo-7-[[(E)-3-phenylprop-2-enylidene]amino]dibenzothiophen-3-yl]-3-phenylprop-2-en-1-imine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine groups to amines.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology
Biological Probes: The compound can be used in the development of probes for studying biological systems.
Medicine
Drug Development:
Industry
Material Science: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-N-[5,5-dioxo-7-[[(E)-3-phenylprop-2-enylidene]amino]dibenzothiophen-3-yl]-3-phenylprop-2-en-1-imine involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate their activity.
Pathways: Interference with signaling pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
Dibenzothiophene Derivatives: Compounds with similar dibenzothiophene cores.
Imines: Compounds with similar imine functional groups.
Uniqueness
Structural Complexity: The unique combination of dibenzothiophene and phenylprop-2-enylidene groups.
Chemical Properties: Distinct reactivity due to the presence of multiple functional groups.
Properties
IUPAC Name |
(E)-N-[5,5-dioxo-7-[[(E)-3-phenylprop-2-enylidene]amino]dibenzothiophen-3-yl]-3-phenylprop-2-en-1-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22N2O2S/c33-35(34)29-21-25(31-19-7-13-23-9-3-1-4-10-23)15-17-27(29)28-18-16-26(22-30(28)35)32-20-8-14-24-11-5-2-6-12-24/h1-22H/b13-7+,14-8+,31-19?,32-20? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBYCFEHXTACOMU-KBELCOGDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NC2=CC3=C(C=C2)C4=C(S3(=O)=O)C=C(C=C4)N=CC=CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=NC2=CC3=C(C4=C(S3(=O)=O)C=C(C=C4)N=C/C=C/C5=CC=CC=C5)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
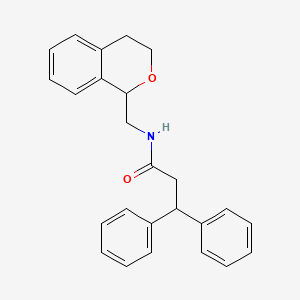
![2-(2-fluorophenyl)-N-{[2-(4-morpholinylcarbonyl)imidazo[1,2-a]pyridin-3-yl]methyl}ethanamine](/img/structure/B5001552.png)
![N-[2-[1-[(1-methylpyrazol-4-yl)methyl]piperidin-4-yl]pyrazol-3-yl]-2-phenylacetamide](/img/structure/B5001559.png)
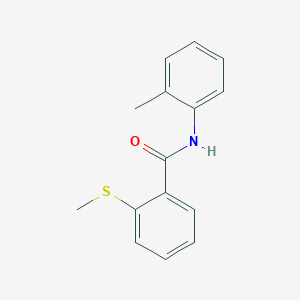
![2-[(1-acetyl-4-piperidinyl)oxy]-N-[2-(4,6-dimethyl-2-pyrimidinyl)ethyl]-5-methoxybenzamide](/img/structure/B5001568.png)
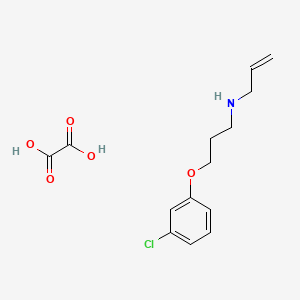
![2-[bis(5-methyl-2-furyl)methyl]-6-bromo-4-nitrophenol](/img/structure/B5001591.png)
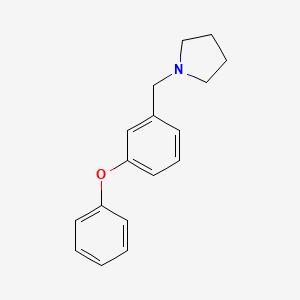
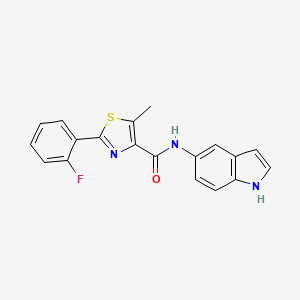
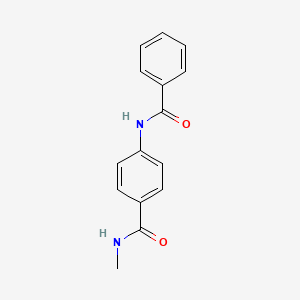
![1,5-bis(4-methoxyphenyl)-3-[(4-methoxyphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5001611.png)
![N~2~-(4-bromo-3-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(1-pyrrolidinylcarbonyl)phenyl]glycinamide](/img/structure/B5001630.png)
